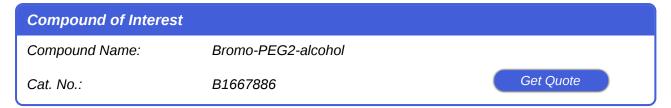


# Spectroscopic Profile of Bromo-PEG2-alcohol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Bromo-PEG2-alcohol** (CAS: 57641-66-4), a bifunctional linker commonly utilized in bioconjugation and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic characterization of this compound.

## **Chemical Structure and Properties**

• IUPAC Name: 2-(2-bromoethoxy)ethan-1-ol

• Molecular Formula: C<sub>4</sub>H<sub>9</sub>BrO<sub>2</sub>[1]

Molecular Weight: 169.02 g/mol [1]

### **Spectroscopic Data**

Precise spectroscopic data is crucial for the verification of the chemical structure and purity of **Bromo-PEG2-alcohol**. The following tables summarize the expected quantitative data from NMR and MS analyses.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



The following tables outline the predicted chemical shifts for the <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Bromo-PEG2-alcohol**. The ethylene glycol backbone of PEG compounds typically shows a characteristic broad signal around 3.6 ppm in <sup>1</sup>H NMR spectra.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.80	t	2H	Br-CH2-CH2-O-
~3.65	t	2H	Br-CH2-CH2-O-
~3.75	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH
~3.60	t	2H	-O-CH2-CH2-OH
~2.50	s (broad)	1H	-OH

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~72.0	Br-CH <sub>2</sub> -CH <sub>2</sub> -O-
~61.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH
~70.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH
~30.0	Br-CH <sub>2</sub> -CH <sub>2</sub> -O-

### Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of **Bromo-PEG2-alcohol**. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of similar intensity separated by two mass units (due to <sup>79</sup>Br and <sup>81</sup>Br isotopes) is expected for the molecular ion and any bromine-containing fragments. The following table lists the predicted mass-to-charge ratios (m/z) for common adducts in Electrospray Ionization (ESI) mass spectrometry.



Table 3: Predicted m/z Values for Common Adducts of Bromo-PEG2-alcohol

Adduct	Predicted m/z ( <sup>79</sup> Br)	Predicted m/z ( <sup>81</sup> Br)
[M+H] <sup>+</sup>	169.98	171.98
[M+Na] <sup>+</sup>	191.96	193.96
[M+K] <sup>+</sup>	207.93	209.93
[M+NH <sub>4</sub> ]+	187.01	189.01

## **Experimental Protocols**

The following are detailed methodologies for the acquisition of NMR and MS data for **Bromo-PEG2-alcohol**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the chemical structure and assess the purity of **Bromo-PEG2-alcohol**.

- 1. Sample Preparation:
- Accurately weigh 5-10 mg of Bromo-PEG2-alcohol.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl<sub>3</sub>) or DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.
- 2. Instrument Parameters (400 MHz Spectrometer):
- ¹H NMR:
- Pulse Program: Standard single-pulse (zg30).
- Number of Scans: 16-64 to achieve a good signal-to-noise ratio.
- Relaxation Delay (d1): 1-5 seconds.
- Temperature: 298 K.
- 13C NMR:
- Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
- Number of Scans: 1024 or more due to the low natural abundance of <sup>13</sup>C.



- Relaxation Delay (d1): 2 seconds.
- Temperature: 298 K.
- 3. Data Analysis:
- Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
- Reference the spectra to the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.
- Assign the chemical shifts in both <sup>1</sup>H and <sup>13</sup>C spectra to the corresponding atoms in the **Bromo-PEG2-alcohol** structure.

# Electrospray Ionization - Mass Spectrometry (ESI-MS) Protocol

Objective: To confirm the molecular weight of **Bromo-PEG2-alcohol**.

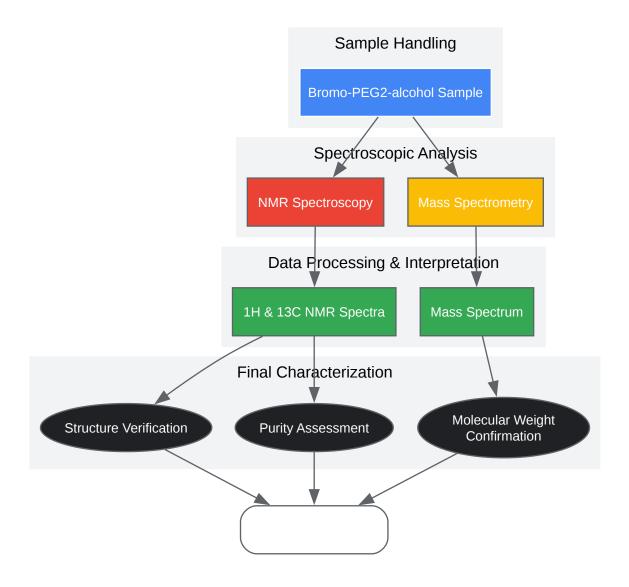
- 1. Sample Preparation:
- Prepare a stock solution of Bromo-PEG2-alcohol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μg/mL in the mobile phase. For enhanced ionization, 0.1% formic acid can be added to the mobile phase to promote protonation ([M+H]+).
- 2. Instrument Parameters (ESI-Time of Flight (TOF) Mass Spectrometer):
- Ionization Source:
- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3.5 4.5 kV.
- Nebulizer Gas (Nitrogen) Pressure: 1-2 bar.
- Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.
- Drying Gas Temperature: 180 250 °C.
- Mass Analyzer (TOF):
- Mass Range: m/z 50 500.
- Acquisition Rate: 1 spectrum/second.
- 3. Data Analysis:



- Acquire the mass spectrum and identify the peaks corresponding to the expected adducts of **Bromo-PEG2-alcohol** (e.g., [M+H]+, [M+Na]+).
- Verify the characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units).
- Compare the experimental m/z values with the calculated theoretical values.

### **Workflow Visualization**

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **Bromo-PEG2-alcohol**.



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Caption: Workflow for the Spectroscopic Characterization of **Bromo-PEG2-alcohol**.



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### References

- 1. Bromo-PEG2-alcohol, 57641-66-4 | BroadPharm [broadpharm.com]
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